molecular formula C10H12N2 B3047142 1-Cyclopentyl-3-ethynyl-1H-pyrazole CAS No. 1354704-45-2

1-Cyclopentyl-3-ethynyl-1H-pyrazole

Cat. No.: B3047142
CAS No.: 1354704-45-2
M. Wt: 160.22
InChI Key: WDVCCLUDDUVPGF-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Core in Advanced Organic Chemistry and Heterocyclic Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. researchgate.netmdpi.com Its unique structural and electronic properties have made it a privileged scaffold in medicinal chemistry and materials science. rroij.comresearchgate.net Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govglobalresearchonline.net

The presence of two nitrogen atoms in the pyrazole ring allows for various intermolecular interactions, such as hydrogen bonding, which are crucial for the binding of molecules to biological targets like proteins and enzymes. rroij.com Furthermore, the pyrazole ring can act as a bioisostere for other aromatic systems, offering a way to modulate a molecule's physicochemical properties, such as solubility and lipophilicity, to enhance its pharmacological profile. mdpi.com The versatility of the pyrazole core allows for substitution at multiple positions, providing a template for creating large libraries of compounds for screening in drug discovery and materials science applications. mdpi.comnih.gov The development of efficient synthetic methods, including cyclocondensation and multicomponent reactions, has made a wide range of substituted pyrazoles readily accessible for research. researchgate.netmdpi.com

Overview of Ethynyl (B1212043) and Cyclopentyl Substituent Contributions to Molecular Architecture and Reactivity

The functionality of 1-Cyclopentyl-3-ethynyl-1H-pyrazole is significantly influenced by its two substituents: the ethynyl group and the cyclopentyl group.

The ethynyl group (–C≡CH) is a highly versatile and reactive functional group in organic synthesis. wikipedia.org Its carbon-carbon triple bond is a key feature, participating in a variety of addition and cycloaddition reactions. fiveable.me This reactivity makes the ethynyl group a valuable tool for constructing more complex molecular architectures. fiveable.me For instance, the terminal alkyne provides a handle for popular "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, enabling the efficient linking of different molecular fragments. The ethynyl radical is also a key intermediate in the combustion of alkynes and reacts rapidly with molecular oxygen. nih.gov Studies have shown that ethynyl radicals can abstract hydrogen atoms from other molecules, highlighting their high reactivity. royalsocietypublishing.org

The cyclopentyl group , a five-membered cycloalkane ring, imparts specific steric and conformational properties to a molecule. It is a non-planar, flexible ring that can influence the three-dimensional shape of the parent molecule. This can be critical in the context of drug design, where molecular shape determines the interaction with biological receptors. The cyclopentyl moiety can also affect the physical properties of a compound, such as its melting point, boiling point, and solubility. Its incorporation into a molecule can increase lipophilicity, which can be advantageous for membrane permeability. In some contexts, the cyclopentyl group is found in molecules with applications in pharmaceuticals and agrochemicals.

Research Landscape and Potential Academic Contributions of this compound

While extensive research exists on the pyrazole core and its various derivatives, specific academic studies focusing solely on this compound are not widely published. The compound is, however, available from commercial chemical suppliers, which suggests its primary role as a synthetic intermediate or a building block for creating more complex molecules. cymitquimica.comfluorochem.co.uk

The potential academic and industrial contributions of this compound lie in its utility in synthetic chemistry. The presence of the reactive ethynyl group allows for its use in a variety of coupling reactions to build larger, more elaborate molecular structures. For example, it could be a key component in the synthesis of novel pharmaceutical candidates, where the pyrazole core serves as the central scaffold, the cyclopentyl group fine-tunes the steric and electronic properties, and the ethynyl group acts as a point of attachment for other functional moieties. The drug Ruxolitinib, for instance, contains a pyrazole ring connected to a cyclopentyl group, highlighting the relevance of this combination in medicinal chemistry. mondaq.com The exploration of its reactivity and its incorporation into new chemical entities could lead to the discovery of compounds with novel biological activities or material properties.

Chemical Data for this compound

PropertyValueSource
Molecular Formula C10H12N2 uni.lu
Molecular Weight 160.22 g/mol fluorochem.co.uknih.gov
CAS Number 1354704-45-2 fluorochem.co.uk
IUPAC Name This compound fluorochem.co.uk
SMILES C#CC1=NN(C=C1)C2CCCC2 uni.lu
InChIKey WDVCCLUDDUVPGF-UHFFFAOYSA-N uni.lu
Purity >95% cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-3-ethynylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-9-7-8-12(11-9)10-5-3-4-6-10/h1,7-8,10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVCCLUDDUVPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN(C=C1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287453
Record name 1H-Pyrazole, 1-cyclopentyl-3-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354704-45-2
Record name 1H-Pyrazole, 1-cyclopentyl-3-ethynyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354704-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-cyclopentyl-3-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 1 Cyclopentyl 3 Ethynyl 1h Pyrazole and Its Derivatives

Direct Synthesis Strategies for the 1-Cyclopentyl-3-ethynyl-1H-pyrazole Core

Direct synthesis strategies aim to construct the desired 1,3-disubstituted pyrazole (B372694) ring in a single or multi-step sequence from acyclic precursors. These methods are often convergent and can offer high efficiency.

Classical Cyclocondensation Reactions

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. dntb.gov.ua To synthesize this compound via this route, a key precursor would be an ethynyl-substituted 1,3-dicarbonyl compound, which would react with cyclopentylhydrazine (B1295993).

The reaction proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, determining the position of the cyclopentyl and ethynyl (B1212043) substituents, is a critical consideration and is influenced by the reaction conditions and the nature of the substituents on the dicarbonyl precursor.

Table 1: Exemplary Cyclocondensation Reaction for Pyrazole Synthesis

Reactant 1Reactant 2ConditionsProductYield
Ethynyl-1,3-dicarbonylCyclopentylhydrazineAcid or base catalysis, Reflux in EtOHThis compoundVariable

Note: This table represents a generalized scheme. Specific substrates and conditions would need to be optimized.

[3+2] Cycloaddition Reactions Involving Ethynyl Precursors

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings like pyrazoles. organic-chemistry.org This approach involves the reaction of a 1,3-dipole with a dipolarophile. In the context of synthesizing this compound, this could involve the reaction of a diazo compound with an ethynyl-substituted alkyne or the reaction of an ethynyl-containing 1,3-dipole with an appropriate dipolarophile.

One plausible pathway involves the reaction of a cyclopentyl-substituted diazoalkane with an alkyne bearing an ethynyl group. The regioselectivity of the cycloaddition is a key aspect, often controlled by steric and electronic factors of the reactants. rsc.org

Transition Metal-Catalyzed Coupling Reactions for Ethynyl and N-Cyclopentyl Installation

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The synthesis of this compound can be effectively achieved through a modular approach, installing the cyclopentyl and ethynyl groups onto a pyrazole scaffold using catalysts based on palladium, copper, or nickel.

The Sonogashira cross-coupling reaction is a premier method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is exceptionally well-suited for introducing the ethynyl group at the 3-position of a pre-formed 1-cyclopentyl-3-halopyrazole (e.g., 3-iodo- or 3-bromopyrazole). The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. youtube.com

The synthesis would first involve the preparation of 1-cyclopentyl-3-halopyrazole, which can be achieved by the N-cyclopentylation of a commercially available 3-halopyrazole. Subsequently, the Sonogashira coupling with a suitable alkyne, such as trimethylsilylacetylene (B32187) followed by deprotection, would yield the target compound. wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling

SubstrateReagentCatalyst SystemBaseSolventTemperature
1-Cyclopentyl-3-iodopyrazoleTrimethylsilylacetylenePd(PPh₃)₄, CuIEt₃N or PiperidineTHF or DMFRoom Temp. to 50 °C

Copper-catalyzed reactions are also pivotal in pyrazole synthesis. Copper catalysts can be employed for both the N-arylation/alkylation and the introduction of the ethynyl group. For instance, a copper-catalyzed Ullmann-type reaction could be used to install the cyclopentyl group onto the nitrogen of a 3-ethynylpyrazole.

Furthermore, copper can mediate the coupling of terminal alkynes with various partners. While the Sonogashira reaction is palladium-catalyzed, copper plays a crucial co-catalytic role in activating the alkyne. youtube.com There are also copper-catalyzed protocols for the direct alkynylation of C-H bonds, although these might be less regioselective for this specific target. Copper-catalyzed click chemistry, specifically the azide-alkyne cycloaddition, is a prominent application, though not directly leading to the ethynylpyrazole core. organic-chemistry.org

Nickel-based catalysts have emerged as a more economical and sustainable alternative to palladium for various cross-coupling reactions. mdpi.comresearchgate.net Nickel catalysts can effectively promote Sonogashira-type couplings. A nickel-catalyzed coupling between a 1-cyclopentyl-3-halopyrazole and a terminal alkyne could be a viable route to the target molecule.

Additionally, nickel catalysts are known to be effective in C-N bond formation, providing a potential method for the N-cyclopentylation of a 3-ethynylpyrazole precursor. The choice of ligands for the nickel center is crucial for achieving high catalytic activity and selectivity. rsc.org

Regioselective Synthetic Approaches and Isomeric Control Mechanisms

The synthesis of 1,3-disubstituted pyrazoles, such as this compound, necessitates careful control over the regioselectivity of the cyclization reaction. The most common approach involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a substituted hydrazine. researchgate.netresearchgate.net

To obtain the target compound, a plausible route starts with the reaction of cyclopentylhydrazine with a suitable four-carbon building block containing a precursor to the ethynyl group. One such precursor is a 1,3-diketone bearing a protected acetylene (B1199291) function. The reaction of cyclopentylhydrazine with a β-diketone generally leads to a mixture of two regioisomers. However, the regiochemical outcome can be influenced by the nature of the substituents on the diketone and the reaction conditions. For instance, steric hindrance imposed by the cyclopentyl group on the hydrazine can direct the initial nucleophilic attack to the less hindered carbonyl group of the diketone, thereby favoring the formation of the desired 1,3-disubstituted pyrazole.

An alternative regioselective strategy involves the [3+2] cycloaddition of a diazo compound with an alkyne. While this method is powerful, generating the required cyclopentyl-diazo species can be challenging. A more contemporary and highly regioselective method is the reaction of N-alkylated tosylhydrazones with terminal alkynes. organic-chemistry.org This approach offers excellent control over the regiochemistry, providing a direct route to 1,3,5-trisubstituted pyrazoles. organic-chemistry.org By selecting the appropriate tosylhydrazone and a protected acetylene, the 1-cyclopentyl-3-ethynyl-pyrazole core can be assembled with high precision.

Furthermore, the use of 2-alkynyl-1,3-dithianes in a [3+2] cycloaddition with sydnones presents another modern and regioselective route to substituted pyrazoles. acs.org The dithiane group can be subsequently manipulated to reveal the desired functionality. The choice of the synthetic path is often dictated by the availability of starting materials and the desired scale of the reaction.

Starting Materials Reaction Type Key Features for Regiocontrol Plausible Product
Cyclopentylhydrazine, 1,1,1-trifluoro-4-(trimethylsilyl)but-3-yn-2-oneKnoevenagel condensation-cyclizationSteric hindrance from the cyclopentyl group and electronic effects of the trifluoromethyl group.1-Cyclopentyl-3-(trimethylsilyl)ethynyl-5-trifluoromethyl-1H-pyrazole
Cyclopentylaldehyde tosylhydrazone, Ethynyltrimethylsilane[3+2] CycloadditionInherent regioselectivity of the tosylhydrazone/alkyne cycloaddition.1-Cyclopentyl-5-methyl-3-(trimethylsilyl)ethynyl-1H-pyrazole
N-Phenyl-N-cyclopentylhydrazine, 4,4-dimethoxy-1-(trimethylsilyl)but-3-yn-2-oneFischer Indole-like cyclizationNot a direct pyrazole synthesis, but highlights the use of substituted hydrazines.-

Post-Synthetic Functionalization and Derivatization of the Pyrazole Scaffold

Once the this compound core is established, the ethynyl group and the pyrazole ring itself offer multiple avenues for further chemical modification.

Alkylation and Acylation Strategies at Nitrogen and Carbon Centers

While the N1 position is already occupied by the cyclopentyl group, the second nitrogen atom (N2) of the pyrazole ring can, in principle, be alkylated or acylated, although this is less common for N-substituted pyrazoles. More relevant is the functionalization of the carbon atoms of the pyrazole ring. The C4 and C5 positions are susceptible to electrophilic substitution, though the reactivity is influenced by the existing substituents.

Acylation at the carbon centers of the pyrazole ring can be achieved under Friedel-Crafts conditions, although the electron-deficient nature of the pyrazole ring often requires harsh conditions or the use of highly reactive acylating agents.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the pyrazole ring, typically at the C4 position, provides a versatile handle for introducing further diversity through cross-coupling reactions. The halogenated pyrazole can then undergo various palladium-catalyzed reactions.

Of particular importance is the Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.orgwikipedia.org In the context of this compound, if a precursor such as 1-Cyclopentyl-3-iodo-1H-pyrazole is synthesized, the ethynyl group can be introduced in a final step via a Sonogashira coupling with a suitable alkyne, for instance, trimethylsilylacetylene, followed by deprotection. wikipedia.org This strategy offers a robust and modular approach to the target compound and its analogs with different alkynyl substituents.

Starting Pyrazole Reagent Reaction Type Product
1-Cyclopentyl-1H-pyrazoleN-Iodosuccinimide (NIS)Electrophilic Halogenation1-Cyclopentyl-4-iodo-1H-pyrazole
1-Cyclopentyl-3-iodo-1H-pyrazoleTrimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃NSonogashira Coupling1-Cyclopentyl-3-(trimethylsilyl)ethynyl-1H-pyrazole
1-Cyclopentyl-3-(trimethylsilyl)ethynyl-1H-pyrazoleK₂CO₃, MeOHDeprotectionThis compound

Formation of Pyrazole-Fused Heterocyclic Systems

The inherent functionality within substituted pyrazoles allows for their use as building blocks in the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles that can be synthesized from 3-aminopyrazoles (or 5-aminopyrazoles). researchgate.netnih.govresearchgate.net To access these systems from a 1-cyclopentylpyrazole (B2834198) precursor, a 3-amino-1-cyclopentyl-1H-pyrazole would be required. This aminopyrazole can be prepared through various methods, including the reduction of a corresponding 3-nitropyrazole or from a cyanoacetamide precursor. The subsequent condensation of the 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its equivalent, such as an enaminone, under acidic or thermal conditions, leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. researchgate.net The substituents on the resulting fused ring are determined by the nature of the 1,3-dicarbonyl partner.

The synthesis of pyrazolo[3,4-d] researchgate.netorganic-chemistry.orgCurrent time information in Bangalore, IN.triazines typically starts from a 3-aminopyrazole-4-carbonitrile or a related derivative. researchgate.net Diazotization of the amino group followed by intramolecular cyclization yields the fused triazine ring. Current time information in Bangalore, IN. Therefore, to construct a 1-cyclopentyl-substituted pyrazolo[3,4-d] researchgate.netorganic-chemistry.orgCurrent time information in Bangalore, IN.triazine, one would need to prepare 3-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile as the key intermediate. The synthesis of this precursor can be achieved through established routes for pyrazole-4-carbonitriles, often involving the cyclization of a suitably substituted activated methylene (B1212753) compound with cyclopentylhydrazine. The subsequent diazotization and cyclization would provide access to the desired fused heterocyclic system.

Indazole Analogues

The synthesis of indazole analogues of this compound leverages established methods for constructing the 3-ethynyl-1H-indazole core. A common strategy involves the Sonogashira coupling reaction, a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org

A representative synthetic route commences with a protected indazole, such as 1-(tert-butoxycarbonyl)-3-iodo-1H-indazole. This starting material can be coupled with a suitable alkyne, for instance, a protected form of acetylene like trimethylsilylacetylene, in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, typically copper(I) iodide. The reaction is carried out in the presence of a base, like triethylamine, in a suitable solvent such as acetonitrile.

Following the successful coupling, the protecting group on the indazole nitrogen (e.g., the tert-butoxycarbonyl group) is removed. This deprotection is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane. If a silyl (B83357) protecting group is used for the alkyne, it can be removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to yield the final 3-ethynyl-1H-indazole analogue. organic-chemistry.org

To obtain the specific N-cyclopentyl analogue, a subsequent N-alkylation step would be necessary on the deprotected indazole. This could be achieved by reacting the 3-ethynyl-1H-indazole with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base.

A variety of 3-ethynyl-1H-indazole analogues have been synthesized and characterized, demonstrating the versatility of this synthetic approach. The following table summarizes a selection of these compounds, highlighting the different substituents that can be introduced at the R position of the ethynyl group.

Compound IDR GroupYield (%)
6 4-pyridyl92
7 Phenyl95
8 4-methoxyphenyl91
9 4-chlorophenyl89
10 3-pyridyl93
11 N,N-dimethyl90
12 4-(dimethylamino)phenyl94
13 2-pyridyl91
14 Cyclopentyl92
15 Cyclopropyl90
16 4-fluorophenyl93
17 3-methoxyphenyl92
18 3-chlorophenyl90
19 2-thienyl94

Table 1: Synthesized 3-Ethynyl-1H-indazole Analogues organic-chemistry.org

Note: The yields correspond to the final deprotection step.

The characterization of these compounds relies on standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm their chemical structures. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Cyclopentyl 3 Ethynyl 1h Pyrazole

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of reaction mixtures and the purity assessment of synthesized compounds. In the context of 1-Cyclopentyl-3-ethynyl-1H-pyrazole, LC-MS serves to separate the target molecule from any unreacted starting materials, byproducts, or isomers.

The liquid chromatography component separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For pyrazole (B372694) derivatives, reversed-phase chromatography is commonly employed. The subsequent mass spectrometry analysis provides the mass-to-charge ratio (m/z) of the eluted compounds. For this compound (C₁₀H₁₂N₂), the expected molecular weight is approximately 160.10 g/mol . uni.lu In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 161.11. The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Studies on various pyrazole derivatives have demonstrated the utility of LC-MS in their characterization. acs.orgnih.gov For instance, in the analysis of newly synthesized pyrazole compounds, LC-MS is routinely used to confirm the mass of the target products. acs.org The detection of metabolites of pyrazole-containing drugs, such as Stanozolol, also relies heavily on LC-MS, showcasing the technique's sensitivity and specificity. wikipedia.org

Table 1: Predicted LC-MS Adducts for this compound

AdductPredicted m/z
[M+H]⁺161.10733
[M+Na]⁺183.08927
[M+K]⁺199.06321
[M+NH₄]⁺178.13387

This data is predictive and serves as a reference for experimental analysis. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

The most notable vibrations would be from the ethynyl (B1212043) group. The C≡C stretching vibration is typically observed in the range of 2100-2260 cm⁻¹, a region of the spectrum that is often uncongested. The terminal ≡C-H stretching vibration should appear as a sharp, strong band around 3300 cm⁻¹.

The pyrazole ring itself will contribute to a series of characteristic absorptions. The C=N stretching vibration within the pyrazole ring is expected to appear in the region of 1500-1600 cm⁻¹. acs.orgnih.gov The C-N stretching vibrations are typically found between 1246 and 1307 cm⁻¹. nih.gov

The cyclopentyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons. The CH₂ scissoring and rocking vibrations will also be present in the fingerprint region (below 1500 cm⁻¹).

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Ethynyl≡C-H Stretch~3300
EthynylC≡C Stretch2100 - 2260
Pyrazole RingC=N Stretch1500 - 1600
Pyrazole RingC-N Stretch1246 - 1307
CyclopentylC-H Stretch<3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the pyrazole ring conjugated with the ethynyl group. Pyrazole itself exhibits a π → π* transition in the UV region. researchgate.netnist.gov The presence of the ethynyl group in conjugation with the pyrazole ring is expected to influence the position and intensity of this absorption.

Generally, pyrazole derivatives show maximum absorbance (λ_max) in the range of 218 to 254 nm. nih.gov For instance, some pyrazole-based compounds exhibit a λ_max around 218 nm, while others with more extended conjugation, such as those containing phenyl groups, show a red-shift to around 250 nm. nih.gov The UV-Vis spectrum of this compound is anticipated to show a primary absorption band within this range, characteristic of the π → π* transition of the conjugated system.

Table 3: Comparative UV-Vis Data for Pyrazole Derivatives

Compoundλ_max (nm)Molar Absorptivity (ε, M⁻¹·cm⁻¹)
3,5-dimethyl-1H-pyrazole218435
3,5-diphenyl-1H-pyrazole2541046
3-(trifluoromethyl)-5-phenyl-1H-pyrazole2521029

This data is for comparative purposes to estimate the expected absorption range. nih.gov

X-ray Diffraction Crystallography for Solid-State Molecular Geometry and Conformation Analysis

For a definitive determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. This technique can provide precise bond lengths, bond angles, and torsional angles, as well as information about the packing of molecules in the crystal lattice.

Studies on other pyrazole derivatives have used X-ray diffraction to validate their molecular structures. acs.orged.ac.uk For example, the crystal structure of 3,5-dimethyl-1H-pyrazole has been determined, providing a reference for the bond lengths and angles within the pyrazole ring. acs.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is then compared with the calculated percentages based on the proposed empirical formula. For this compound, with the molecular formula C₁₀H₁₂N₂, the theoretical elemental composition can be calculated.

This technique is crucial for confirming the purity and elemental composition of a newly synthesized compound. It is often performed alongside spectroscopic methods to provide a complete and unambiguous characterization of the molecule. Numerous studies on novel pyrazole derivatives report elemental analysis data to validate their proposed structures. nih.govresearchgate.net

**Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₂N₂) **

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01110120.1174.96%
HydrogenH1.0081212.0967.55%
NitrogenN14.007228.01417.49%
Total 160.22 100.00%

No Published Computational or Theoretical Investigations Found for this compound

Despite a comprehensive search of scientific literature and databases, no specific computational or theoretical studies detailing the chemical properties of this compound were identified. As a result, the generation of an in-depth article with detailed research findings, data tables, and analysis as per the requested outline is not possible at this time.

The inquiry for a detailed article focusing on the computational and theoretical investigations of this compound requires specific published research on this particular molecule. Such an article, to be scientifically accurate and informative, would rely on data from quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods. These studies provide foundational information on:

Electronic Structure: The arrangement and energies of electrons within the molecule.

Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding reactivity.

Spectroscopic Parameters: Predicted NMR chemical shifts and vibrational frequencies that aid in experimental characterization.

Reactivity Indices: Predictions of the most likely sites for electrophilic and nucleophilic attack.

Reaction Mechanisms: Computational modeling of reaction pathways and transition states.

While general computational methodologies for pyrazole derivatives are well-established in chemical research, the application of these methods to the specific compound, this compound, does not appear to be available in the public domain. Scientific research often progresses from synthesis and basic characterization to more in-depth computational analysis, and it is possible that such studies for this compound have not yet been conducted or published.

Therefore, we are unable to provide the requested article at this time due to the lack of available source material on this compound. Further research in the scientific community would be required to produce the data necessary to fulfill this request.

Computational and Theoretical Investigations of 1 Cyclopentyl 3 Ethynyl 1h Pyrazole

Mechanistic Elucidation of Chemical Reactions through Computational Modeling

Energy Profiles and Kinetic Parameters

Computational chemistry offers robust tools for mapping the potential energy surface of a molecule, which is fundamental to understanding its reactivity and stability. For 1-Cyclopentyl-3-ethynyl-1H-pyrazole, theoretical calculations, primarily using Density Functional Theory (DFT), are employed to determine the energy profiles of various chemical processes. These calculations can predict the transition states and intermediates involved in its synthesis or degradation pathways.

By calculating the Gibbs free energy of activation (ΔG‡) and reaction energies (ΔG), researchers can predict the feasibility and rates of reactions. For instance, the synthesis of N-substituted pyrazoles often involves the condensation of a β-diketone with a substituted hydrazine (B178648), a process that can be modeled to understand the influence of the cyclopentyl and ethynyl (B1212043) groups on the reaction mechanism and regioselectivity. Theoretical studies on related pyrazole (B372694) syntheses have shown that the choice of the N-substituent can significantly influence the activation barriers.

Table 1: Hypothetical Kinetic Parameters for a Postulated Reaction Pathway of this compound

Reaction StepTransition StateΔG‡ (kcal/mol)ΔG (kcal/mol)Rate-Determining Step
Nucleophilic AttackTS115.2-5.8No
CyclizationTS222.5-12.1Yes
DehydrationTS318.7-25.4No

This table presents illustrative data that would be expected from DFT calculations on a hypothetical reaction involving the subject molecule. The values are representative of typical activation and reaction energies for heterocyclic compound synthesis.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Computational methods are indispensable for exploring its conformational landscape.

Conformational analysis of this compound involves identifying all possible spatial arrangements of its atoms and their relative energies. The cyclopentyl ring, known for its "envelope" and "twist" conformations, introduces significant conformational complexity. Quantum mechanical calculations are used to optimize the geometry of various potential conformers and determine their relative stabilities. The orientation of the cyclopentyl ring relative to the pyrazole ring, as well as the rotation around the C-N bond, are key degrees of freedom that are systematically explored to locate the global energy minimum and other low-energy conformers.

Table 2: Relative Energies of Postulated Conformers of this compound

ConformerCyclopentyl PuckerDihedral Angle (C-C-N-N)Relative Energy (kcal/mol)Population (%)
1Envelope (C_s)45°0.0065.2
2Twist (C_2_)90°0.8520.1
3Envelope (C_s_)135°1.5010.5
4Twist (C_2_)2.104.2

This illustrative table showcases the kind of data generated from conformational analysis, indicating the most stable shapes of the molecule at equilibrium. The dihedral angle represents the twist between the cyclopentyl and pyrazole rings.

While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. acs.org MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, offering a detailed picture of the flexibility of the cyclopentyl and ethynyl groups. These simulations can reveal the timescales and pathways of conformational transitions, such as the interconversion between different puckered forms of the cyclopentyl ring. The vibrational frequencies of the ethynyl group's C≡C triple bond can also be analyzed from the simulation trajectory, providing a theoretical counterpart to experimental spectroscopic data.

Molecular Docking and Ligand-Protein Interaction Simulations

To explore the potential of this compound as a ligand for biological targets, molecular docking and interaction simulations are employed. This computational methodology predicts the preferred orientation of the molecule when binding to a protein's active site and estimates the strength of the interaction.

Molecular docking studies on various pyrazole derivatives have revealed their potential to inhibit enzymes such as kinases and cyclooxygenases. nih.govdergipark.org.tr For this compound, docking simulations would involve placing the molecule into the binding pocket of a target protein and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The cyclopentyl group would likely engage in hydrophobic interactions, while the pyrazole nitrogen atoms and the ethynyl group could act as hydrogen bond acceptors or donors. Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to calculate binding free energies, providing a more rigorous estimate of the ligand's affinity. nih.govtandfonline.com

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValueKey Interacting Residues
Binding Energy (kcal/mol)-8.5Val23, Leu88, Phe92
Inhibition Constant (Ki) (µM)2.5-
Hydrogen Bonds2Gln85 (N-H...N_pyrazole), Asp145 (C≡C-H...O)
Hydrophobic Interactions5Cyclopentyl with Leu12, Ala35; Pyrazole with Phe92

This table provides a hypothetical summary of results from a molecular docking study, a common computational approach to predict how a small molecule might interact with a protein target.

Mechanistic Investigations of Molecular and Biological Interactions Strictly Non Clinical Focus

In Vitro Enzyme and Receptor Binding Studies: Methodologies and Molecular Insights

The primary approach to characterizing the molecular interactions of a novel compound like 1-Cyclopentyl-3-ethynyl-1H-pyrazole involves a series of in vitro assays to determine its binding affinity and functional effect on specific protein targets. These studies are fundamental to understanding its potential mechanism of action at a molecular level.

Kinase Enzyme Inhibition Mechanisms (e.g., JAK, CDK2, MPS1, LRRK2)

The pyrazole (B372694) scaffold is a well-established pharmacophore in the development of kinase inhibitors. nih.govmdpi.com Kinases such as Janus kinases (JAKs), Cyclin-Dependent Kinase 2 (CDK2), Monopolar Spindle 1 (MPS1), and Leucine-Rich Repeat Kinase 2 (LRRK2) are critical regulators of cellular processes, and their dysregulation is implicated in various diseases.

Standard methodologies to assess the inhibitory potential of a compound against these kinases include biochemical assays like enzyme-linked immunosorbent assays (ELISA), fluorescence polarization assays, and radiometric assays. These assays typically measure the ability of the compound to compete with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of a substrate. The results are usually reported as an IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

While no specific data for this compound is available, studies on other pyrazole derivatives have demonstrated potent inhibition of these kinase families. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of CDKs. nih.gov Similarly, substituted 1H-pyrazoles have shown inhibitory activity against LRRK2. ontosight.ai The cyclopentyl group at the N1 position and the ethynyl (B1212043) group at the C3 position of the pyrazole ring in the target compound would be expected to influence its binding affinity and selectivity for different kinase ATP-binding pockets.

Cannabinoid Receptor 1 (CNR1) Ligand Binding Characterization

The pyrazole core is also a known structural motif in ligands for the Cannabinoid Receptor 1 (CNR1), a G-protein coupled receptor involved in various physiological processes. To characterize the interaction of this compound with CNR1, competitive radioligand binding assays would be employed. These assays measure the ability of the compound to displace a known radiolabeled CNR1 ligand from the receptor, providing a measure of its binding affinity (Ki).

Functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays or GTPγS binding assays, would subsequently determine whether the compound acts as an agonist, antagonist, or inverse agonist at the CNR1 receptor. Research on other 1,3-disubstituted pyrazole derivatives has identified compounds with partial agonist activity at cannabinoid receptors. nih.gov

Other Relevant Protein Target Interaction Analysis

To assess the selectivity of this compound, it would be screened against a broad panel of other protein targets, including other kinases, G-protein coupled receptors, ion channels, and enzymes. This counterscreening is crucial to identify any off-target effects and to build a comprehensive profile of the compound's molecular interactions. Techniques such as large-scale kinase profiling panels and receptor binding screens are routinely used for this purpose.

Structure-Activity Relationship (SAR) Studies for Rational Design and Optimization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity.

Correlation of Structural Modifications with Biological Response Profiles

Systematic modifications of the this compound scaffold would be necessary to establish a clear SAR. This would involve synthesizing analogs with variations at the N1-cyclopentyl and C3-ethynyl positions. For example, replacing the cyclopentyl group with other cycloalkyl or alkyl substituents would probe the steric and lipophilic requirements at this position for optimal target engagement. Similarly, modification or replacement of the ethynyl group would reveal the importance of this moiety for binding.

The biological activity of these analogs would be evaluated in the same in vitro assays described in section 5.1. The resulting data would allow for the correlation of specific structural changes with increases or decreases in potency and selectivity for the target proteins.

Identification of Pharmacophoric Elements and Key Interaction Sites

The pyrazole ring itself is a key pharmacophoric element, often involved in hydrogen bonding interactions with the hinge region of kinase ATP-binding sites. nih.gov The N1-substituent (cyclopentyl group) typically occupies a hydrophobic pocket, while the C3-substituent (ethynyl group) can be directed towards other regions of the binding site, potentially forming additional interactions.

Computational modeling and molecular docking studies, guided by the SAR data, would be employed to build a pharmacophore model for this chemical series. This model would highlight the key structural features—such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings—that are essential for potent and selective inhibition. Understanding these key interaction sites is critical for the rational design of more optimized and specific compounds.

Cellular Pathway Modulation Studies in Non-Clinical Models

Analysis of Intracellular Target Engagement

No detailed research findings, data tables, or studies related to the binding affinity, kinetic rates, or cellular mechanisms of this specific compound were identified in the public domain.

Applications in Materials Science and Coordination Chemistry

Design and Synthesis of 1-Cyclopentyl-3-ethynyl-1H-pyrazole-Derived Ligands for Metal Complexation

The synthesis of ligands derived from this compound is the first step toward its application in coordination chemistry. The pyrazole (B372694) ring itself is a well-established coordinating moiety in ligand design. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole can bind to a wide variety of metal ions. saudijournals.com The ethynyl (B1212043) group can be used in "click" chemistry reactions or other coupling reactions to create more complex, polydentate ligands.

A common synthetic strategy involves the reaction of a metal salt with the pyrazole-containing ligand in a suitable solvent, often with the addition of a base to deprotonate the pyrazole N-H (if present) to form a pyrazolate anion, which is a strong binder to metals. mdpi.com For this compound, the synthesis of its derived ligands would likely follow established protocols for similar pyrazole derivatives. st-andrews.ac.uk For instance, a general method for the synthesis of metal complexes with pyrazole-derived ligands involves refluxing the ligand and a metal salt in an alcoholic solution. saudijournals.com

Table 1: Potential Synthetic Routes to Metal Complexes

Reaction Type Reactants Conditions Potential Product
Simple Coordination This compound, Metal Halide (e.g., ZnCl₂) Ethanol, Reflux [M(this compound)ₓClₙ]
Deprotonation/Coordination This compound, Metal Salt, Base (e.g., NBu₄OH) Methanol, Room Temp. Metal-pyrazolate complex

Exploration of Coordination Modes and Self-Assembly Properties of Metal-Ligand Complexes

Pyrazole-based ligands can coordinate to metal centers in various ways, including monodentate, bidentate, and bridging modes. researchgate.net This versatility allows for the construction of a wide array of molecular architectures, from simple mononuclear complexes to intricate polynuclear clusters and coordination polymers. researchgate.netnih.gov The ethynyl group adds another dimension, as it can also participate in coordination to metal centers or act as a rigid spacer in larger assemblies.

The self-assembly of metal-ligand complexes is driven by the formation of coordination bonds and weaker intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com In the case of this compound, the pyrazole ring can participate in both coordination and hydrogen bonding, while the ethynyl group can engage in π-stacking interactions. These interactions can direct the formation of highly ordered supramolecular structures, including dimers, helicates, and more complex assemblies. nih.govmdpi.com The cyclopentyl group, while not directly involved in coordination, will influence the packing of the molecules in the solid state due to its bulk and shape.

Research on related pyrazole systems has shown that the final structure can be influenced by the choice of metal ion, counter-anion, and solvent. nih.gov For example, with 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole, both trimeric and tetrameric gold clusters can be isolated depending on the crystallization conditions. nih.gov

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Pyrazole Units

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.org Pyrazole-based ligands are increasingly being used as linkers in the construction of MOFs due to their ability to form robust frameworks. acs.orgresearchgate.net The nitrogen atoms of the pyrazole ring can bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. acs.orgrsc.org

This compound could serve as a valuable linker in MOF synthesis. The pyrazole unit would act as the coordinating anchor to the metal nodes, while the rigid ethynyl group would provide a linear extension to the framework. By modifying the pyrazole or ethynyl group with other functional groups (e.g., carboxylic acids), it can be designed as a multitopic linker, which is a common strategy in MOF synthesis. researchgate.netacs.org Pyrazolate-based MOFs are noted for their exceptional stability, which is a highly desirable property for practical applications. acs.org

The porosity and functionality of these materials can be tuned by varying the length and nature of the organic linker. The incorporation of the cyclopentyl group could influence the pore size and surface properties of the resulting MOF, potentially leading to materials with specific adsorption or separation capabilities. rsc.org

Table 2: Examples of Pyrazole-based MOFs and Coordination Polymers

MOF/CP Name Metal Ion Pyrazole Ligand Key Feature Reference
PCN-300 Copper Pyrazolate-based Exceptional stability in aqueous solutions acs.org
Cu-CP Copper 3-methyl-1H-pyrazole-4-carboxylic acid 3D network with supercapacitor properties acs.org

Catalytic Applications of Metal-Pyrazole Complexes in Organic Transformations

Metal complexes containing pyrazole-based ligands have shown promise as catalysts in a variety of organic transformations. nih.gov The electronic properties of the pyrazole ligand can be tuned by substituents, which in turn influences the catalytic activity of the metal center. Protic pyrazole ligands (with an N-H bond) can also participate directly in catalytic cycles through proton transfer, acting as co-catalysts. nih.gov

Complexes derived from this compound could potentially be active catalysts. The pyrazole ring would stabilize the metal center, while the cyclopentyl group could create a specific steric environment around the active site, influencing the selectivity of the reaction. The ethynyl group could also play a role, either by electronically modifying the ligand or by providing a site for anchoring the catalyst to a support.

Examples of catalytic applications of pyrazole-metal complexes include oxidation reactions, C-H activation, and polymerization. acs.orgnih.gov For instance, a robust pyrazolate-based MOF, PCN-300, has been shown to catalyze the dehydrogenative cross-coupling of C-O bonds. acs.org Another example is the use of cobalt complexes with pyrazole-derived ligands for the oxygen evolution reaction (OER). rsc.org The development of catalysts based on this compound could lead to new and efficient methods for important chemical transformations. youtube.comrsc.org

Q & A

Q. What are the key considerations for synthesizing 1-Cyclopentyl-3-ethynyl-1H-pyrazole in a laboratory setting?

A copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is commonly employed. For example, a related compound, 1-(1-cyclopentyl-1H-pyrazol-3-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, was synthesized using 3-azido-1-cyclopentyl-pyrazole and an ethynyl precursor under optimized conditions (THF/water solvent, 50°C, 16 hours, CuSO₄/Na-ascorbate catalyst). Yield optimization requires strict control of stoichiometry (1:1.3 azide:alkyne ratio) and catalyst loading (0.2 equiv CuSO₄) .

Q. What safety protocols are essential when handling this compound?

Follow hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (harmful if inhaled). Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions and waste segregation. Post-experiment waste must be treated by certified biohazard disposal services to prevent environmental contamination .

Q. How is the purity of this compound validated post-synthesis?

Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) is critical for purification. Analytical confirmation involves NMR (¹H/¹³C for substituent identification), mass spectrometry (HRMS for molecular ion verification), and HPLC (≥95% purity threshold). NIST-standardized mass spectral libraries aid in structural validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during CuAAC synthesis?

Byproduct analysis via LC-MS reveals competing Glaser coupling (diynene formation) under oxygen-rich conditions. Mitigation strategies include degassing solvents with nitrogen, reducing Cu(I) catalyst exposure to air, and using stabilizing ligands (e.g., TBTA). Reaction monitoring via TLC at 2-hour intervals ensures early detection of side products .

Q. What structural modifications at the ethynyl position enhance the compound’s biological activity?

Substitution with electron-withdrawing groups (e.g., trifluoromethyl) increases electrophilicity, improving binding affinity to kinase targets. Conversely, bulky substituents (e.g., aryl groups) may sterically hinder interactions. Comparative SAR studies on pyrazole derivatives show that ethynyl-group polarity correlates with cytotoxicity in cancer cell lines (e.g., IC₅₀ shifts from 12 μM to 2 μM with nitro substitutions) .

Q. How do solvent polarity and temperature gradients affect crystallization of this compound?

Polar aprotic solvents (e.g., DMF) yield amorphous solids, while ethyl acetate/hexane mixtures produce needle-like crystals suitable for X-ray diffraction. Cooling rates ≤1°C/min minimize lattice defects. Differential scanning calorimetry (DSC) identifies optimal recrystallization temperatures (e.g., 78–82°C for monoclinic polymorphs) .

Q. What contradictions exist in reported synthetic yields for pyrazole-alkyne hybrids, and how are they resolved?

Discrepancies in yield (e.g., 70–97%) arise from azide purity and copper catalyst activity. Pre-purification of azide intermediates via silica gel chromatography (≥99% purity) and fresh catalyst preparation (avoiding Cu(I) oxidation) improve reproducibility. Contradictory NMR data for regioisomers are resolved using NOESY to confirm substitution patterns .

Methodological Guidelines

  • Synthetic Reproducibility : Document catalyst batch numbers and solvent lot variations to address yield inconsistencies.
  • Analytical Rigor : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal splitting artifacts.
  • Safety Compliance : Adhere to GB/T16483/GB/T17519 standards for hazardous waste labeling and storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.